molecular formula C20H19NO B286554 2-methyl-N-[1-(2-naphthyl)ethyl]benzamide

2-methyl-N-[1-(2-naphthyl)ethyl]benzamide

Cat. No. B286554
M. Wt: 289.4 g/mol
InChI Key: PNLGQULYJADVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[1-(2-naphthyl)ethyl]benzamide, also known as Ro 31-8220, is a synthetic compound that belongs to the family of protein kinase inhibitors. It was first synthesized in the early 1990s by scientists at Hoffmann-La Roche, a pharmaceutical company based in Switzerland. Since then, it has been extensively studied for its potential applications in scientific research.

Mechanism of Action

2-methyl-N-[1-(2-naphthyl)ethyl]benzamide 31-8220 exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of these enzymes. This prevents the transfer of phosphate groups from ATP to their substrate proteins, thereby blocking the downstream signaling pathways. The specificity of 2-methyl-N-[1-(2-naphthyl)ethyl]benzamide 31-8220 towards different protein kinases depends on the structural features of the kinase domains and the binding affinity of the compound.
Biochemical and Physiological Effects
2-methyl-N-[1-(2-naphthyl)ethyl]benzamide 31-8220 has been shown to have a wide range of biochemical and physiological effects in different cell types. For example, it can induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. It can also inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-N-[1-(2-naphthyl)ethyl]benzamide 31-8220 in lab experiments is its high potency and selectivity towards protein kinases. This allows researchers to study the specific roles of these enzymes in different cellular processes without interference from other signaling pathways. However, the use of 2-methyl-N-[1-(2-naphthyl)ethyl]benzamide 31-8220 also has some limitations, such as its potential off-target effects on other proteins and its cytotoxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-methyl-N-[1-(2-naphthyl)ethyl]benzamide 31-8220. One area of interest is the development of more selective and potent protein kinase inhibitors based on the structure of 2-methyl-N-[1-(2-naphthyl)ethyl]benzamide 31-8220. Another direction is the application of 2-methyl-N-[1-(2-naphthyl)ethyl]benzamide 31-8220 in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-methyl-N-[1-(2-naphthyl)ethyl]benzamide 31-8220 and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, 2-methyl-N-[1-(2-naphthyl)ethyl]benzamide 31-8220 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of several protein kinases and can modulate various cellular processes. Despite its limitations, 2-methyl-N-[1-(2-naphthyl)ethyl]benzamide 31-8220 remains a valuable tool compound for studying the role of protein kinases in health and disease. Future research on 2-methyl-N-[1-(2-naphthyl)ethyl]benzamide 31-8220 may lead to the development of new therapeutic strategies for a wide range of diseases.

Synthesis Methods

The synthesis of 2-methyl-N-[1-(2-naphthyl)ethyl]benzamide 31-8220 involves several steps, starting from the reaction of 2-naphthylamine with 2-bromoethylbenzene to form 2-(2-naphthyl)ethylamine. This intermediate is then subjected to N-methylation with methyl iodide to yield 2-methyl-N-[1-(2-naphthyl)ethyl]amine. Finally, this compound is reacted with benzoyl chloride in the presence of a base to form 2-methyl-N-[1-(2-naphthyl)ethyl]benzamide 31-8220.

Scientific Research Applications

2-methyl-N-[1-(2-naphthyl)ethyl]benzamide 31-8220 has been widely used in scientific research as a tool compound to study the role of protein kinases in various cellular processes. It is a potent inhibitor of several protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK). By inhibiting these kinases, 2-methyl-N-[1-(2-naphthyl)ethyl]benzamide 31-8220 can modulate signaling pathways that are involved in cell proliferation, differentiation, and apoptosis.

properties

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

2-methyl-N-(1-naphthalen-2-ylethyl)benzamide

InChI

InChI=1S/C20H19NO/c1-14-7-3-6-10-19(14)20(22)21-15(2)17-12-11-16-8-4-5-9-18(16)13-17/h3-13,15H,1-2H3,(H,21,22)

InChI Key

PNLGQULYJADVGW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(C)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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